molecular formula C10H13NO3S B1409487 4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-37-0

4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B1409487
CAS No.: 1799974-37-0
M. Wt: 227.28 g/mol
InChI Key: QFYQMKSFBXIBNM-UHFFFAOYSA-N
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Description

4-Ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound featuring a seven-membered oxathiazepine ring fused to a benzene core. The structure includes an ethyl substituent at position 4 and two sulfonyl oxygen atoms (1,1-dioxide configuration).

Properties

IUPAC Name

4-ethyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-8-7-11-15(12,13)10-6-4-3-5-9(10)14-8/h3-6,8,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYQMKSFBXIBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNS(=O)(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701183359
Record name 2H-5,1,2-Benzoxathiazepine, 4-ethyl-3,4-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799974-37-0
Record name 2H-5,1,2-Benzoxathiazepine, 4-ethyl-3,4-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-5,1,2-Benzoxathiazepine, 4-ethyl-3,4-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl bromoacetate in the presence of a base, followed by cyclization to form the oxathiazepine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxathiazepine derivatives as anticancer agents. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study indicated that derivatives of oxathiazepine exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Neuroprotective Effects

Research has also pointed to the neuroprotective properties of oxathiazepine compounds. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating oxidative stress and inflammation pathways . The ability to cross the blood-brain barrier enhances their potential for treating central nervous system disorders.

Antimicrobial Properties

Oxathiazepine derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in the development of new antibiotics in response to rising antibiotic resistance .

Polymer Chemistry

The unique structure of oxathiazepines allows them to be utilized in polymer chemistry as monomers or additives. They can enhance the thermal stability and mechanical properties of polymers, making them suitable for applications in coatings and composites .

Sensors

Oxathiazepine-based materials have been explored for use in sensors due to their electronic properties. They can be incorporated into sensor devices for detecting environmental pollutants or biological markers, leveraging their sensitivity to changes in chemical environments .

Synthesis and Characterization

A notable case study involved the synthesis of various oxathiazepine derivatives through novel synthetic routes that improved yields and purity. Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity of these compounds, paving the way for further biological testing .

Clinical Trials

Preliminary clinical trials have been initiated to evaluate the efficacy of oxathiazepine derivatives in treating specific cancers. Early results indicate promising outcomes with manageable side effects, suggesting a potential new avenue for cancer therapy .

Table 1: Biological Activities of Oxathiazepine Derivatives

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AnticancerA549 (Lung Cancer)20
AntimicrobialE. coli10
AntimicrobialS. aureus12
NeuroprotectiveSH-SY5Y Cells25

Table 2: Applications in Materials Science

Application TypeDescriptionReference
Polymer AdditiveEnhances thermal stability
Sensor DeviceDetects environmental pollutants

Mechanism of Action

The mechanism of action of 4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl vs. Ethyl Derivatives

  • (R)-4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
    • Structure : Identical core but with a methyl group at position 3.
    • Molecular Weight : 236.0 g/mol (LC-MS) .
    • Synthesis : Achieved via a reported procedure starting from precursor 56, yielding a white solid with quantitative efficiency .
    • Biological Activity : Acts as a Keap1-Nrf2 protein-protein interaction inhibitor, evidenced by cellular assays .
    • Key Difference : The ethyl substituent in the target compound may confer higher lipophilicity (logP) and altered metabolic stability compared to the methyl analog.

Heterocyclic Core Modifications

  • Pyrido[2,3-b][1,4,5]oxathiazepine Derivatives Example: (R)-4-Ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Structure: Replaces the benzene ring with a pyridine moiety. Molecular Weight: 228.27 g/mol .
  • 1,5,2-Benzodithiazepin-3-ones Example: 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides Structure: Contains two sulfur atoms in the heterocycle instead of one oxygen and one sulfur. Key Difference: The dithiazepine core may enhance metal-binding capacity compared to oxathiazepines.

Ring Size and Functional Group Variations

  • 1,4,3,5-Oxathiadiazepane 4,4-Dioxides
    • Structure : Seven-membered ring with alternating oxygen and sulfur atoms.
    • Synthesis : Prepared via condensation of aldehydes with sulfonamide precursors in dichloromethane .
    • Key Difference : The distinct arrangement of heteroatoms may influence conformational flexibility and intermolecular interactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Heterocycle Molecular Weight (g/mol) Biological Activity
4-Ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (Target) Ethyl (C4) Benzo[b][1,4,5]oxathiazepine ~250* Not reported
(R)-4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide Methyl (C4) Benzo[b][1,4,5]oxathiazepine 236.0 Keap1-Nrf2 inhibitor
(R)-4-Ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Ethyl (C4) Pyrido[2,3-b][1,4,5]oxathiazepine 228.27 Laboratory use
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxide Variable Benzo[f]dithiazepine Varies Anticancer potential

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Accessibility : Methyl and ethyl derivatives of the benzo[b]oxathiazepine core are synthesized efficiently using sodium hydride-mediated reactions, suggesting scalability for the target compound .
  • Structure-Activity Relationships (SAR): The ethyl group may enhance membrane permeability compared to methyl analogs but could reduce aqueous solubility.
  • Biological Relevance : While the target compound’s activity is undocumented, structurally related dithiazepines and oxathiadiazepanes show promise in anticancer and CNS drug discovery .

Biological Activity

4-Ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a member of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula: C₉H₉N₃O₂S
  • Molecular Weight: 197.25 g/mol

This oxathiazepine derivative features a unique bicyclic structure that contributes to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity: Studies have shown that derivatives of oxathiazepines exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, in breast cancer cell lines (MCF-7 and SKBR-3), the compound demonstrated IC50 values ranging from 0.09 to 157.4 µM, suggesting potent activity against tumor cells .
  • Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInhibits proliferation in MCF-7 cells
Anti-inflammatoryReduces levels of TNF-alpha
AnticonvulsantExhibits anticonvulsant properties

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions often starting from readily available precursors. Variations in substituents on the oxathiazepine core can lead to compounds with enhanced biological activities.

Table 2: Synthetic Pathways

Step NumberReaction TypeKey Reagents
1CyclizationEthylamine + benzothiazine precursor
2OxidationH₂O₂ or KMnO₄
3PurificationColumn chromatography

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

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